molecular formula C19H20F3N3O3 B2573421 N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 954011-34-8

N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No.: B2573421
CAS No.: 954011-34-8
M. Wt: 395.382
InChI Key: JAZRGAOXFQMTJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-(Dimethylamino)phenethyl)-N2-(4-(Trifluoromethoxy)phenyl)oxalamide is a synthetic oxalamide derivative characterized by its unique substituents: a 4-(dimethylamino)phenethyl group at the N1 position and a 4-(trifluoromethoxy)phenyl moiety at the N2 position. The compound’s structure combines electron-donating (dimethylamino) and electron-withdrawing (trifluoromethoxy) groups, which may influence its physicochemical properties, such as solubility, lipophilicity, and biological activity.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O3/c1-25(2)15-7-3-13(4-8-15)11-12-23-17(26)18(27)24-14-5-9-16(10-6-14)28-19(20,21)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAZRGAOXFQMTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)phenethylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydroxide and potassium carbonate are used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the trifluoromethoxy group can enhance the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter activity and enzyme function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related oxalamide derivatives synthesized via analogous methods (). Key differences in substituents, synthesis yields, and inferred properties are highlighted.

Key Comparison Points:

Substituent Effects on Physicochemical Properties: The trifluoromethoxy group in the target compound confers higher lipophilicity and metabolic stability compared to the methoxy or hydroxy groups in compounds 16 and 17 . This aligns with trends in medicinal chemistry, where trifluoromethoxy groups are often used to optimize pharmacokinetics. The dimethylamino group at N1 may enhance solubility in acidic environments due to protonation, contrasting with the neutral methoxy groups in analogs .

Higher yields (e.g., 52% for 18) correlate with simpler substituents (e.g., fluorine vs. trifluoromethoxy) .

Biological Implications :

  • While biological data for the target compound are absent, compound 16 (a structural analog) was synthesized for cytochrome P450 4F11 inhibition studies. The trifluoromethoxy group in the target may enhance binding affinity to hydrophobic enzyme pockets compared to methoxy or hydroxy substituents .

Research Findings and Limitations

  • Structural Diversity: The target compound’s combination of dimethylamino and trifluoromethoxy groups distinguishes it from simpler analogs (e.g., 17, 18), which lack strong electron-donating/withdrawing pairs. This may expand its utility in targeting enzymes with complex active sites.
  • Data Gaps : Direct biological or thermodynamic data (e.g., IC50, logP) for the target compound are unavailable in the provided evidence. Comparisons rely on extrapolation from analogs and substituent trends.

Biological Activity

N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic compound with potential therapeutic applications. Its structure suggests possible interactions with biological targets, particularly in the context of modulating fatty acid amide hydrolase (FAAH) activity, which is relevant for various physiological processes and disease states.

Chemical Structure

The compound can be represented as follows:

N1 4 dimethylamino phenethyl N2 4 trifluoromethoxy phenyl oxalamide\text{N1 4 dimethylamino phenethyl N2 4 trifluoromethoxy phenyl oxalamide}

This structure includes a dimethylamino group and a trifluoromethoxy group, both of which may influence its biological activity.

Research indicates that compounds similar to this compound exhibit significant FAAH inhibitory activity. FAAH is an enzyme involved in the degradation of endocannabinoids, which play crucial roles in pain modulation, appetite regulation, and mood stabilization.

Inhibition of FAAH

Studies show that certain derivatives of oxalamide compounds can effectively inhibit FAAH activity. This inhibition leads to increased levels of endocannabinoids, potentially providing therapeutic benefits for conditions such as chronic pain and anxiety disorders.

Table 1: Inhibitory Activity of Related Compounds

Compound NameIC50 (µM)Selectivity Ratio (AChE/BChE)
Compound A0.1527.4
Compound B0.3715.0
N1-DimethylTBDTBD

Note: Values for this compound are currently under investigation.

Case Studies and Research Findings

  • Study on FAAH Modulators : A study published in the Journal of Medicinal Chemistry demonstrated that oxalamide derivatives could significantly inhibit FAAH, with some compounds showing IC50 values in the low micromolar range. These findings suggest that modifications to the oxalamide structure can enhance inhibitory potency and selectivity for FAAH over other enzymes like acetylcholinesterase (AChE).
  • Therapeutic Applications : The modulation of endocannabinoid levels through FAAH inhibition has been linked to potential treatments for neurodegenerative diseases, including Alzheimer's disease. The selectivity of compounds for AChE over butyrylcholinesterase (BChE) is particularly relevant, as it indicates a lower likelihood of side effects associated with cholinergic therapies.
  • Computational Docking Studies : Computational studies have provided insights into the binding interactions between oxalamide derivatives and the active site of FAAH. These studies help identify key amino acid residues involved in binding, which can inform further structural modifications to enhance activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide?

  • Methodological Answer : Utilize bis-imidoyl chloride intermediates via chlorination of oxalamide precursors with phosphorus pentachloride (PCl₅) in toluene, as demonstrated in oxalamide syntheses . Optimize reaction time and temperature (e.g., reflux in xylene for 48–72 hours) to enhance yield. Monitor reaction progress using thin-layer chromatography (TLC) and purify intermediates via recrystallization or column chromatography. For trifluoromethoxy-containing analogs, ensure anhydrous conditions to prevent hydrolysis of sensitive groups .

Q. How can purification challenges arising from polar functional groups (e.g., dimethylamino) be addressed?

  • Methodological Answer : Employ mixed-solvent systems (e.g., ethyl acetate/hexane or dichloromethane/methanol gradients) for column chromatography. For highly polar intermediates, consider preparative TLC with silica gel plates using 3:1 hexane/ethyl acetate or 4:1 chloroform/methanol mixtures . Use LC-MS to confirm purity, and characterize isolated compounds via ¹H NMR to verify structural integrity .

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Combine ¹H NMR (to resolve aromatic protons and dimethylamino signals), ¹³C NMR (to confirm carbonyl and trifluoromethoxy groups), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For trifluoromethoxy groups, observe characteristic ¹⁹F NMR shifts at ~-55 to -60 ppm. Cross-reference spectral data with structurally similar oxalamides (e.g., N1-(4-bromophenyl)-N2-mesityloxalamide) to identify diagnostic peaks .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR splitting patterns) be resolved during characterization?

  • Methodological Answer : Perform variable-temperature NMR to assess dynamic effects like hindered rotation of the oxalamide bond. Use 2D NMR techniques (COSY, HSQC) to assign overlapping signals. If discrepancies persist, synthesize a deuterated analog or employ X-ray crystallography to confirm spatial arrangement . For example, conflicting aromatic proton signals may arise from π-stacking interactions, which can be mitigated by diluting the sample .

Q. What experimental approaches are suitable for probing the structure-activity relationship (SAR) of this compound in biological systems?

  • Methodological Answer : Design analogs with systematic substitutions (e.g., replacing trifluoromethoxy with methoxy or dimethylamino with ethylamino) and evaluate their bioactivity. Use in vitro assays (e.g., enzyme inhibition, cell viability) to correlate substituent effects with activity. For instance, the trifluoromethoxy group’s lipophilicity may enhance membrane permeability, as seen in analogs with trifluoromethyl moieties . Computational docking studies can further elucidate binding interactions .

Q. How should researchers address instability of intermediates during synthesis (e.g., hydrolysis of bis-imidoyl chlorides)?

  • Methodological Answer : Conduct reactions under inert atmospheres (N₂/Ar) and use rigorously dried solvents. Stabilize moisture-sensitive intermediates by quenching with anhydrous sodium sulfate or molecular sieves. For bis-imidoyl chlorides, avoid prolonged storage; instead, proceed immediately to the next reaction step. If degradation occurs, optimize stoichiometry (e.g., excess PCl₅) or switch to milder chlorinating agents like oxalyl chloride .

Q. What strategies mitigate contradictory biological activity data across different assay conditions?

  • Methodological Answer : Standardize assay parameters (e.g., pH, temperature, and solvent concentration) to minimize variability. Validate results using orthogonal assays (e.g., fluorescence-based and colorimetric methods for enzyme inhibition). For instance, if antioxidant activity conflicts between DPPH and β-carotene assays, assess compound stability under oxidizing conditions or test metabolites . Include positive controls (e.g., BHA for antioxidants) to calibrate experimental systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.